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Compound of Interest

Compound Name: NOP agonist-2

Cat. No.: B11937583

For Researchers, Scientists, and Drug Development Professionals

The quest for potent analgesics with fewer side effects than traditional opioids has led to
significant interest in the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP) system. This
guide provides an objective comparison of the analgesic effects of NOP agonists and the
archetypal p-opioid receptor (MOR) agonist, morphine, supported by experimental data.

At a Glance: NOP Agonists vs. Morphine

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b11937583?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11937583?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

Feature

NOP Agonists

Morphine

Primary Target

Nociceptin/Orphanin FQ
Peptide (NOP) Receptor

p-Opioid Receptor (MOR)

Analgesic Efficacy

Effective, particularly in chronic
and neuropathic pain models.
[1] Species-dependent effects

observed.

Gold standard for moderate to

severe pain relief.[2]

Respiratory Depression

Minimal to no respiratory
depression observed in

preclinical models.

Significant dose-dependent

respiratory depression.

Abuse Liability

Low abuse potential
demonstrated in preclinical

studies.

High potential for abuse and

addiction.

Tolerance Development

Slower development of
tolerance compared to

morphine.

Rapid development of

tolerance with chronic use.

Side Effects

Generally a more favorable

side-effect profile.

Constipation, nausea,
sedation, and pruritus are

common.

Quantitative Comparison of Analgesic Effects

The following table summarizes the quantitative data from various preclinical models

comparing the analgesic efficacy of NOP agonists and morphine.
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. Route of
Compound/ Animal o ED50 / o
. Test Administrat Citation
Agonist Model . %MPE
ion
4 and 8
: I : mg/kg
Morphine Mouse Tail-Flick i.p. [2]
produced
analgesia
0.3,1,and 3
R064-6198 mg/kg
(NOP Mouse Tail-Flick i.p. increased [2]
Agonist) pain
sensitivity
Analgesic
Morphine Mouse Hot-Plate i.p. effect [2]
observed
R064-6198 Analgesic
(NOP Mouse Hot-Plate i.p. effect
Agonist) observed
ED50: 1.8
mg/kg (male),
Morphine Rat Tail-Flick V. ohkg ( )
1.4 mg/kg
(female)
ED50: 8.4
mg/kg (male),
Morphine Rat Hot-Plate V. ok ( )
10.6 mg/kg
(female)
SR-17018
_ o ED50: 11.1
(Biased MOR  Mouse Tail-Flick p.o.
) mg/kg
Agonist)
Cebranopado
o _ ED50: 0.5-5.6
| (NOP/MOR Rat Tail-Flick V.
. Ha/kg
Agonist)
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10 mg/kg
produced
SR14150 _
Mouse (SNL o analgesia
(NOP/MOR Tail-Flick s.C. o
) model) similar to 10
Agonist)
mg/kg
morphine
Dose-
Mouse dependent
Morphine (orofacial s.C. antinociceptio
formalin) n (0.1-10
mg/kg)
Dose-
Ro 65-6570 Mouse dependent
(NOP (orofacial s.C. antinociceptio
Agonist) formalin) n(0.1-1
mg/kg)

ED50: Effective dose for 50% of the maximal response. %MPE: Percentage of maximum
possible effect. i.p.: intraperitoneal; i.v.: intravenous; s.c.: subcutaneous; p.o.: oral; SNL:
Spared Nerve Ligation.

Signaling Pathways

Activation of both NOP and p-opioid receptors, which are G-protein coupled receptors
(GPCRs), initiates a cascade of intracellular signaling events that ultimately lead to analgesia.

NOP Receptor Signaling

Activation of the NOP receptor, primarily through Gai/o proteins, leads to the inhibition of
adenylyl cyclase, which in turn decreases intracellular cyclic adenosine monophosphate
(cAMP) levels. This signaling cascade also involves the modulation of ion channels, including
the activation of inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-
gated calcium channels, leading to neuronal hyperpolarization and reduced neurotransmitter
release. Additionally, NOP receptor activation can trigger mitogen-activated protein kinase
(MAPK) pathways.
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NOP Receptor Signaling Pathway

p-Opioid Receptor (Morphine) Signaling

Morphine binds to the p-opioid receptor, which also couples to Gai/o proteins. This interaction
inhibits adenylyl cyclase, reducing cAMP and protein kinase A (PKA) activity. Similar to NOP
receptor signaling, MOR activation leads to the opening of GIRK channels and the closing of
voltage-gated calcium channels, resulting in hyperpolarization and decreased neuronal
excitability. However, MOR signaling is also strongly linked to the (-arrestin pathway, which is
implicated in the development of tolerance and side effects like respiratory depression.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [NOP Agonists vs. Morphine: A Comparative Guide to
Analgesic Effects]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11937583#nop-agonist-vs-morphine-a-comparison-
of-analgesic-effects]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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